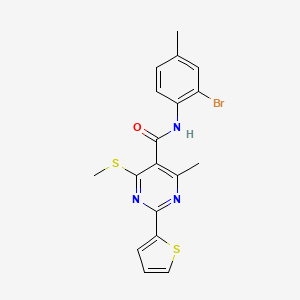

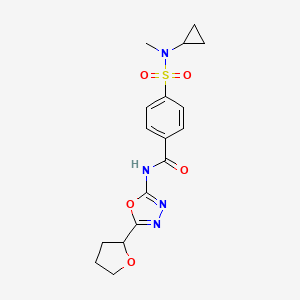

![molecular formula C23H27N3O4 B2720550 N-(3,4-二甲氧基苯基)-5-乙基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑-3-羧酰胺 CAS No. 1574626-72-4](/img/structure/B2720550.png)

N-(3,4-二甲氧基苯基)-5-乙基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities . In the pharmaceutical field, quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. For instance, an efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines in excellent yields . This method offers high atom-economy, mild reaction conditions, and simple operation .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be quite diverse, depending on the substituents and their positions on the cyclic compounds . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, quinazolinones can be nitrated in position 6, but when an ortho-directing substituent is present at the 7-position, an 8-nitrated product is also obtained .科学研究应用

合成和生物活性

已经合成出与N-(3,4-二甲氧基苯基)-5-乙基-11-氧代-5,6,7,8,9,11-六氢-5aH-吡啶并[2,1-b]喹唑啉-3-甲酰胺结构相关的化合物,并对其生物活性进行了评估,包括抗癌和抗肿瘤活性。例如,苯并[b][1,6]萘啶的甲酰胺衍生物已显示出针对各种癌细胞系的有效的细胞毒活性,其中一些化合物在小鼠模型中对肿瘤表现出显着的体内功效(Deady 等人,2003)。类似地,吡啶并[2,1-b]喹唑啉甲酰胺衍生物已被研究其作为血小板活化因子拮抗剂的潜力,突出了它们在解决血栓性疾病中的重要性(Tilley 等人,1988)。

抗肿瘤评价

新的合成路线导致了具有潜在抗肿瘤特性的化合物的产生。例如,对 N-芳基-7-芳基-吡唑并[1,5-a]嘧啶和 N-芳基-吡唑并[1,5-a]喹唑啉的研究揭示了对肝癌和乳腺癌细胞的剂量依赖性细胞毒活性,突出了这些分子的治疗潜力(El-Naggar 等人,2018)。

合成技术

已经开发出有效的喹唑啉衍生物合成方法,这些衍生物是几种最近开发的药物生产中的关键中间体。这些方法提高了产率和产品纯度,使合成过程对制药应用更有效(Őrfi 等人,2004)。

抗过敏剂

喹唑啉衍生物也因其抗过敏特性而被探索。例如,已经制备并评估了取代的 11-氧代-11H-吡啶并[2,1-b]喹唑啉-8-羧酸作为抗过敏剂,其中一些类似物显示出优于现有治疗方法的口服活性(Schwender 等人,1979)。

作用机制

未来方向

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . The future of quinazoline derivatives in drug discovery looks promising, with continuous interest in this moiety due to their stability and relatively easy methods for preparation .

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-4-25-18-13-15(8-10-17(18)23(28)26-12-6-5-7-21(25)26)22(27)24-16-9-11-19(29-2)20(14-16)30-3/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZQOGSEXUCNRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

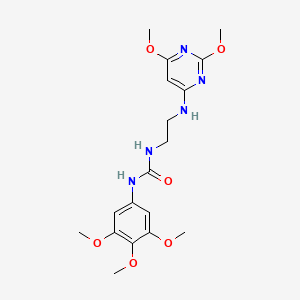

![6-Chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720471.png)

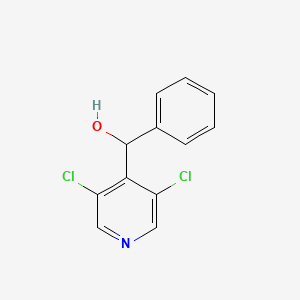

![1,3,7-trimethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720474.png)

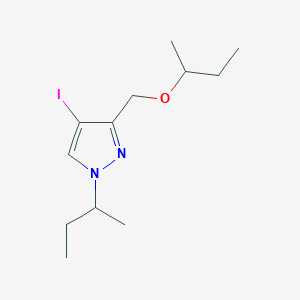

![3-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2720475.png)

![4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2720479.png)

![2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2720485.png)